molecular formula C10H15NOS2 B14889203 n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide

n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide

Cat. No.: B14889203
M. Wt: 229.4 g/mol
InChI Key: IQIZMYUTZAQZKT-UHFFFAOYSA-N
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Description

n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the reaction of thiophen-2-ylmethyl chloride with n-isopropylthioacetamide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yields and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of their activity. The compound’s sulfur atom can also form coordination complexes with metal ions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Isopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NOS2

Molecular Weight

229.4 g/mol

IUPAC Name

N-propan-2-yl-2-(thiophen-2-ylmethylsulfanyl)acetamide

InChI

InChI=1S/C10H15NOS2/c1-8(2)11-10(12)7-13-6-9-4-3-5-14-9/h3-5,8H,6-7H2,1-2H3,(H,11,12)

InChI Key

IQIZMYUTZAQZKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSCC1=CC=CS1

Origin of Product

United States

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